molecular formula C8H10N2 B15339587 (4E)-Octenedinitrile-1,8-13C2

(4E)-Octenedinitrile-1,8-13C2

Cat. No.: B15339587
M. Wt: 136.16 g/mol
InChI Key: IEJCIJGHMBBDMU-QDZBZLPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-Octenedinitrile-1,8-13C2 is a specialized organic compound characterized by the presence of two nitrile groups at the terminal positions of an octene chain, with a double bond in the E-configuration at the fourth carbon. The compound is isotopically labeled with carbon-13 at the first and eighth positions, making it valuable for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-Octenedinitrile-1,8-13C2 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1-octene and isotopically labeled carbon-13 cyanide sources.

    Formation of the Double Bond: The E-configuration double bond is introduced through a selective catalytic hydrogenation process.

    Introduction of Nitrile Groups: The nitrile groups are introduced via a nucleophilic substitution reaction using a suitable cyanide source under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or carboxylic acids.

    Reduction: Reduction of the nitrile groups can yield primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts are typically used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-Octenedinitrile-1,8-13C2 has several applications in scientific research:

    Chemistry: Used as a probe in NMR spectroscopy due to its isotopic labeling, aiding in the study of molecular structures and dynamics.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and metabolic studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-Octenedinitrile-1,8-13C2 involves its interaction with various molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds or coordination complexes, influencing the compound’s reactivity and stability. The pathways involved may include nucleophilic addition or substitution reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

    (4E)-Octenedinitrile: The non-isotopically labeled version of the compound.

    (4Z)-Octenedinitrile: The Z-configuration isomer of the compound.

    1,8-Octanedinitrile: A saturated version without the double bond.

Uniqueness: (4E)-Octenedinitrile-1,8-13C2 is unique due to its isotopic labeling, which makes it particularly valuable for NMR studies. The E-configuration of the double bond also imparts distinct chemical properties compared to its Z-configuration isomer.

Properties

Molecular Formula

C8H10N2

Molecular Weight

136.16 g/mol

IUPAC Name

(E)-(1,8-13C2)oct-4-enedinitrile

InChI

InChI=1S/C8H10N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-6H2/b2-1+/i7+1,8+1

InChI Key

IEJCIJGHMBBDMU-QDZBZLPOSA-N

Isomeric SMILES

C(C[13C]#N)/C=C/CC[13C]#N

Canonical SMILES

C(CC#N)C=CCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.